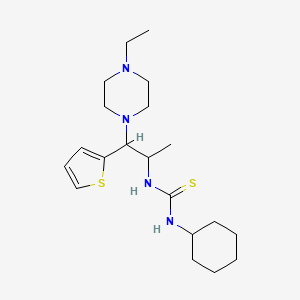

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

CAS No.: 863017-61-2

Cat. No.: VC6486096

Molecular Formula: C20H34N4S2

Molecular Weight: 394.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863017-61-2 |

|---|---|

| Molecular Formula | C20H34N4S2 |

| Molecular Weight | 394.64 |

| IUPAC Name | 1-cyclohexyl-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |

| Standard InChI | InChI=1S/C20H34N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H2,21,22,25) |

| Standard InChI Key | FHZWVYZVDJZMJA-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3CCCCC3 |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Cyclohexylthiourea core: A cyclohexyl group attached to a thiourea (-NHC(=S)NH-) backbone.

-

Thiophene substituent: A thiophen-2-yl group linked to the central carbon of a propan-2-yl chain.

-

4-Ethylpiperazine moiety: A nitrogen-rich heterocycle substituted with an ethyl group at the 4-position.

The IUPAC name reflects this arrangement: 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea. No common abbreviations or trivial names are documented for this compound in authoritative sources .

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally related thiourea derivatives (Table 1):

Table 1: Estimated Physicochemical Properties

The thiophene and piperazine groups likely enhance solubility in polar organic solvents (e.g., DMSO or ethanol), while the cyclohexyl moiety contributes to membrane permeability .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three synthons:

-

Cyclohexyl isothiocyanate: For introducing the thiourea group.

-

1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine: A branched amine intermediate.

Proposed Synthesis

A plausible pathway involves:

-

Preparation of the amine intermediate:

-

Thiourea formation:

Critical Parameters:

-

Temperature control: Excess heat may lead to thiourea dimerization.

-

Stoichiometry: A 1:1 ratio of isothiocyanate to amine minimizes side products .

Pharmacological Evaluation

Mechanism of Action Hypotheses

The compound’s structure suggests multiple pharmacological targets:

-

Enzyme inhibition: Thiourea derivatives are known inhibitors of carbonic anhydrase, acetylcholinesterase, and bacterial enzymes .

-

Receptor modulation: The 4-ethylpiperazine group may interact with serotonin or dopamine receptors due to structural similarity to known psychotropic agents .

Structure-Activity Relationship (SAR) Considerations

Key structural features influencing activity:

-

Thiophene ring: Aromatic stacking interactions with enzyme active sites .

-

4-Ethylpiperazine: Enhances solubility and bioavailability via hydrogen bonding .

-

Cyclohexyl group: Increases lipophilicity, potentially improving blood-brain barrier penetration .

Table 2: Impact of Substituents on Activity

| Substituent | Role | Effect on Activity |

|---|---|---|

| Thiophen-2-yl | Aromatic interaction | Increases target binding affinity |

| 4-Ethylpiperazin-1-yl | Solubility modifier | Enhances pharmacokinetics |

| Cyclohexylthiourea | Lipophilicity contributor | Improves membrane permeability |

Future Research Directions

-

Synthetic optimization: Develop one-pot methods to improve yield and purity.

-

In vitro screening: Prioritize antimicrobial and enzyme inhibition assays.

-

ADMET profiling: Assess absorption, distribution, and metabolic stability using in silico models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume